2-Amino-2-prop-2-ynylpent-4-ynoic acid
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Overview
Description
2-Amino-2-prop-2-ynylpent-4-ynoic acid is a synthetic amino acid known for its unique structure, which includes both alkyne and amino functional groups. This compound is utilized in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-prop-2-ynylpent-4-ynoic acid can be achieved through several methods. One common approach involves the Sonogashira cross-coupling reaction, which is used to prepare optically pure derivatives of this compound. The reaction conditions typically involve the use of a palladium catalyst and a copper co-catalyst in the presence of an alkyne and an aryl halide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, including the use of catalysts and optimized reaction conditions, are likely employed to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-prop-2-ynylpent-4-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert alkyne groups to alkenes or alkanes.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkenes or alkanes.
Scientific Research Applications
2-Amino-2-prop-2-ynylpent-4-ynoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and click chemistry reactions.
Biology: Employed in the synthesis of folate-conjugates and metal-chelate complexes.
Medicine: Investigated for its potential as an inhibitor of enzymes such as aldose reductase.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-prop-2-ynylpent-4-ynoic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of aldose reductase by binding to the enzyme’s active site, thereby preventing the conversion of glucose to sorbitol . This inhibition can have therapeutic implications for conditions such as diabetic complications.
Comparison with Similar Compounds
Similar Compounds
2-Aminopent-4-ynoic acid: Another synthetic amino acid with similar alkyne and amino functional groups.
2-Amino-5-arylpent-4-ynoic acids: These compounds are derivatives of 2-Amino-2-prop-2-ynylpent-4-ynoic acid and have been studied for their biological activity.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. Its versatility makes it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C8H9NO2 |
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Molecular Weight |
151.16 g/mol |
IUPAC Name |
2-amino-2-prop-2-ynylpent-4-ynoic acid |
InChI |
InChI=1S/C8H9NO2/c1-3-5-8(9,6-4-2)7(10)11/h1-2H,5-6,9H2,(H,10,11) |
InChI Key |
AJZQZQXLGHCMHZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(CC#C)(C(=O)O)N |
Origin of Product |
United States |
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